Myricanol triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Myricanol triacetate is a natural compound with the molecular formula C27H32O8 and a molecular weight of 484.54 g/mol . It is a yellow solid with a special aroma and exhibits antioxidant and antibacterial activities . This compound is derived from myricanol, which is found in the root bark of Myrica cerifera (bayberry or southern wax myrtle) . This compound has shown potential in various scientific research applications, including its use in skin care products for its moisturizing and anti-aging effects .

Mechanism of Action

Target of Action

Myricanol triacetate is a derivative of myricanol, a natural compound extracted from Myrica cerifera root bark . The primary target of myricanol and its derivatives is Human DNA topoisomerase 1B (hTop1) . hTop1 is a ubiquitous enzyme that regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . It is also known to interact with Sirtuin 1 (SIRT1) , a protein that plays a role in cellular health .

Mode of Action

This compound, like its parent compound myricanol, interacts with its targets to bring about changes in cellular processes. For instance, it has been shown that myricanol and its derivatives can inhibit both the cleavage and the religation steps of the enzymatic reaction of hTop1 . This interaction disrupts the normal functioning of the enzyme, leading to changes in the DNA topology .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been reported to influence the nuclear factor erythroid 2-related factor 2 signaling and the nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways play crucial roles in regulating inflammatory responses and oxidative stress .

Pharmacokinetics

The parent compound, myricanol, has been synthesized in a laboratory setting . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . Furthermore, it has been demonstrated that myricanol selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an in vivo study, myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other compounds, such as LPS, in the environment .

Biochemical Analysis

Biochemical Properties

Myricanol triacetate has been reported to interact with various biomolecules. For instance, it has been found to lower the levels of the microtubule-associated protein tau (MAPT), which plays a crucial role in some neurodegenerative diseases . It also acts as a Sirtuin 1 (SIRT1) activator , a protein involved in cellular regulation .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In a study, it was found that this compound administration significantly improved the survival rate of lipopolysaccharide (LPS)-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It also inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress in macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in LPS-stimulated macrophages . It also targets inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses .

Temporal Effects in Laboratory Settings

It has been observed that the protective effect of this compound were reversed through SIRT1 silencing , suggesting that its effects may be time-dependent and related to the stability of SIRT1.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. Both low-dose (2 mg/kg) and high-dose (10 mg/kg) myricanol treatments significantly improved the survival rate of septic mice

Metabolic Pathways

Given its role as a SIRT1 activator , it may be involved in pathways related to cellular regulation.

Subcellular Localization

Given its interactions with proteins such as SIRT1 , it may be localized to specific compartments or organelles where these proteins are found.

Preparation Methods

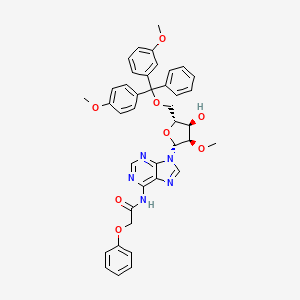

Synthetic Routes and Reaction Conditions: The synthesis of myricanol triacetate involves multiple steps. One reported synthetic route starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . The overall yield of this synthetic route is approximately 4.9% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be prepared in the laboratory using the synthetic routes mentioned above. The preparation involves dissolving the compound in appropriate solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone .

Chemical Reactions Analysis

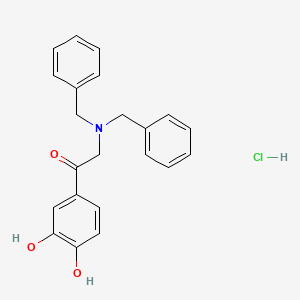

Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

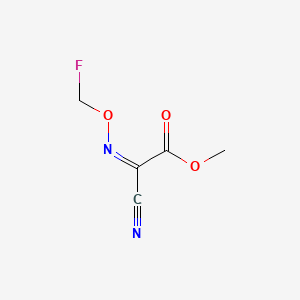

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Myricanol triacetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

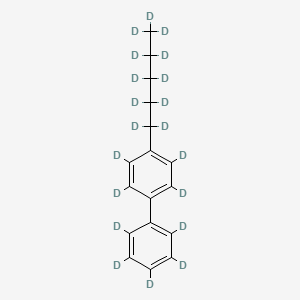

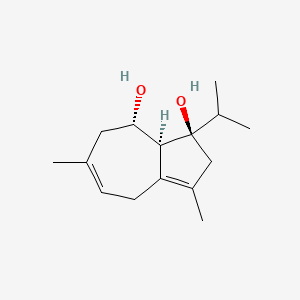

Myricanol triacetate is structurally similar to several other compounds, including:

Myricanol (CAS#33606-81-4): A natural compound with similar biological activities.

Myricanone (CAS#32492-74-3): Another derivative of myricanol with potential therapeutic applications.

12-Hydroxymyricanone (CAS#191999-68-5): A hydroxylated form of myricanone with distinct properties.

Porson (CAS#56222-03-8): A related compound with similar structural features.

(+)-S-Myricanol glucoside (CAS#449729-89-9): A glucoside derivative of myricanol.

Myricananin A (CAS#1079941-35-7): Another structurally related compound.

Alnusdiol (CAS#56973-51-4): A compound with similar structural features.

Alnusone (CAS#52330-11-7): Another related compound.

Carpinontriol B (CAS#473451-73-9): A structurally similar compound.

This compound stands out due to its unique combination of antioxidant, antibacterial, and anti-inflammatory properties, making it a valuable compound for various scientific research applications.

Properties

CAS No. |

34509-52-9 |

|---|---|

Molecular Formula |

C36H72O7 |

Molecular Weight |

616.965 |

IUPAC Name |

acetic acid;triacontanal |

InChI |

InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |

InChI Key |

MFGOMAMZKDKXRC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |

Appearance |

Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.